molecular formula C22H23ClFN5O3 B12506036 [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate

Cat. No.: B12506036
M. Wt: 459.9 g/mol
InChI Key: MXDSJQHFFDGFDK-UHFFFAOYSA-N
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Description

[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate (commonly known as AZD3759 or Zorifertinib) is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to address unmet needs in treating cancers with central nervous system (CNS) metastases. Its structure features a quinazoline core substituted with a 3-chloro-2-fluoroanilino group at position 4, a methoxy group at position 7, and a 2,4-dimethylpiperazine-1-carboxylate moiety at position 6 . This compound demonstrates exceptional CNS penetration, a critical advantage over earlier EGFR inhibitors, and has shown profound regression of brain metastases in preclinical models . Currently in Phase 1 clinical trials, AZD3759 represents a promising therapeutic candidate for lung cancer patients with EGFR mutations and CNS involvement .

Properties

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)

InChI Key

MXDSJQHFFDGFDK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chloro-2-fluoroanilino group can be achieved through nucleophilic aromatic substitution reactions.

    Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like methyl iodide.

    Piperazine Derivatization: The final step involves coupling the quinazoline derivative with 2,4-dimethylpiperazine-1-carboxylate under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline core, leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate likely involves its interaction with specific molecular targets, such as kinases or other enzymes. The quinazoline core is known to inhibit certain kinases, which can disrupt signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

AZD3759 is structurally and functionally distinct from other EGFR inhibitors and quinazoline derivatives. Below, we compare its properties with key analogs and competitors.

Comparison with EGFR Tyrosine Kinase Inhibitors

Compound Name Key Structural Features Target CNS Penetration Clinical Status Key Findings
AZD3759 (Zorifertinib) Quinazoline core, 2,4-dimethylpiperazine EGFR High Phase 1 Induces regression of brain metastases
Erlotinib Quinazoline core, ethynyl substituent EGFR Low Approved Limited efficacy in CNS metastases
Osimertinib Quinazoline core, acrylamide group EGFR T790M Moderate Approved Partial CNS activity
Dacomitinib (PF-00299804) Quinazoline core, piperidinyl butenamide Pan-HER Low Approved Broad HER inhibition, limited CNS data

Key Insights:

  • CNS Penetration : AZD3759’s 2,4-dimethylpiperazine group optimizes lipophilicity and molecular weight, enabling superior blood-brain barrier (BBB) penetration compared to erlotinib and gefitinib, which exhibit poor CNS bioavailability . Osimertinib, a third-generation EGFR TKI, shows moderate CNS activity but lacks the robust preclinical efficacy observed with AZD3759 .
  • Structural Advantages: Unlike dacomitinib’s pan-HER targeting or osimertinib’s acrylamide-based covalent binding, AZD3759’s non-covalent binding and piperazine carboxylate group enhance solubility and target specificity .

Comparison with Structurally Related Quinazoline Derivatives

Compound Name/Structure Key Structural Differences Biological Activity Reference
Sapitinib (SPT) N-methylacetamide group, oxypiperidinyl EGFR inhibitor High metabolic lability
Compound 27 () Propoxy linker, bifunctional groups EGFR bifunctional inhibitor Improved selectivity
4-(3-Chloroanilino)-7-methoxyquinazoline Lacks piperazine carboxylate Anticancer Core similarity

Key Insights:

  • Core Modifications: The 4-(3-chloroanilino)-7-methoxyquinazoline scaffold (lacking piperazine) demonstrates anticancer activity but lacks the optimized BBB penetration seen in AZD3759, underscoring the importance of the piperazine carboxylate group .

Pharmacokinetic and Pharmacodynamic Distinctions

  • Metabolism : AZD3759’s metabolism is less characterized than Sapitinib’s, which undergoes rapid oxidation at the N-methylacetamide group . The dimethylpiperazine group in AZD3759 likely reduces oxidative metabolism, enhancing plasma stability.
  • Efficacy in Models : In murine models, AZD3759 achieved significant tumor regression in brain metastases at lower doses compared to osimertinib and afatinib, highlighting its CNS-specific optimization .

Biological Activity

The compound [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClFN6O2C_{24}H_{28}ClFN_6O_2, and it features several notable functional groups:

  • Quinazoline core : A bicyclic structure known for its pharmacological activity.
  • Piperazine moiety : Often associated with enhanced bioactivity and solubility.
  • Chloro and fluoro substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. Here are some key findings:

  • Cell Line Studies :
    • In vitro assays demonstrated that compounds similar to [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] exhibited significant growth inhibition in various human cancer cell lines, with IC50 values typically ranging from 10 to 20 nM .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the inhibition of specific cellular targets. For instance, studies have shown that quinazoline derivatives can inhibit the activity of p68 RNA helicase, a protein implicated in cancer cell proliferation . This interaction disrupts critical signaling pathways such as the β-catenin pathway, leading to downregulation of oncogenes like c-Myc and cyclin D1 .
  • Case Studies :
    • A notable case study involved RX-5902, a derivative closely related to our compound. RX-5902 was shown to bind directly to p68 RNA helicase, inhibiting its ATPase activity and consequently impacting cancer cell viability .

Other Biological Activities

In addition to anticancer effects, quinazoline derivatives have been explored for other therapeutic potentials:

  • Antimicrobial Activity : Some studies indicate that similar compounds exhibit antibacterial properties against various pathogens .
  • Anti-inflammatory Effects : Research has suggested that these compounds may also modulate inflammatory responses, although specific data on [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] is limited.

Data Summary

The following table summarizes key findings related to the biological activity of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] derivatives:

Study ReferenceCell Line TestedIC50 (nM)Mechanism of Action
Various10 - 20Inhibition of p68 RNA helicase
A549, MCF720β-catenin pathway disruption
Staphylococcus aureusVariableAntibacterial activity

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